molecular formula C15H12FN3O B11847022 5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one CAS No. 143501-88-6

5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one

Cat. No.: B11847022
CAS No.: 143501-88-6
M. Wt: 269.27 g/mol
InChI Key: UFONYVBYFUPCSO-UHFFFAOYSA-N
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Description

5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of fluorinated pyrimidines. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a naphthylamine group attached to the 2-position via a methylene bridge. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method employs Selectfluor as the fluorinating agent in the presence of silver carbonate (Ag2CO3) as a catalyst . The reaction proceeds under mild conditions, yielding the desired fluorinated product with high regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Ammonia or primary amines in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of 5-amino-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one.

    Substitution: Formation of 5-substituted pyrimidine derivatives.

Scientific Research Applications

5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and DNA. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. Additionally, the naphthylamine group can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-aminopyrimidine: Lacks the naphthylamine group, making it less effective in DNA intercalation.

    2-{[(Naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

Uniqueness

The presence of both the fluorine atom and the naphthylamine group in 5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one imparts unique properties, such as enhanced binding affinity to molecular targets and increased stability under physiological conditions. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

143501-88-6

Molecular Formula

C15H12FN3O

Molecular Weight

269.27 g/mol

IUPAC Name

5-fluoro-2-[(naphthalen-1-ylamino)methyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C15H12FN3O/c16-12-8-18-14(19-15(12)20)9-17-13-7-3-5-10-4-1-2-6-11(10)13/h1-8,17H,9H2,(H,18,19,20)

InChI Key

UFONYVBYFUPCSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC3=NC=C(C(=O)N3)F

Origin of Product

United States

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